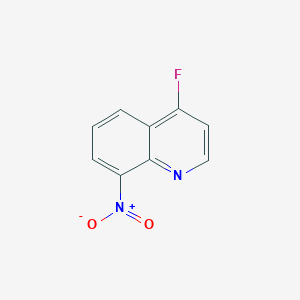

4-Fluoro-8-nitroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

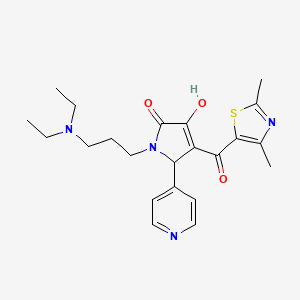

4-Fluoro-8-nitroquinoline is a chemical compound with the molecular formula C9H5FN2O2 . It has a molecular weight of 192.15 . It is a powder in its physical form .

Synthesis Analysis

The synthesis of this compound and its derivatives involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5FN2O2/c10-7-4-5-11-9-6 (7)2-1-3-8 (9)12 (13)14/h1-5H . The InChI key is ONWBERNBASBLDM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a powder in its physical form . It has a molecular weight of 192.15 . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Antibacterial Properties

- Synthesis and Antibacterial Properties : Research on new 8-nitrofluoroquinolone derivatives, including 4-Fluoro-8-nitroquinoline, highlights their interesting antibacterial activity against gram-positive and/or gram-negative strains, particularly against S. aureus, with minimum inhibitory concentration (MIC) values ranging approximately from 2-5 microg/mL (Al-Hiari et al., 2007).

Antimalarial Synthesis

- Synthesis of Antimalarial Compounds : this compound was involved in the synthesis of 5-fluoroprimaquine, an antimalarial compound. This research investigated various approaches to synthesize 5-fluoro-6-methoxy-8-nitroquinoline, a key intermediate required for 5-fluoroprimaquine (O’Neill et al., 1998).

Anticancer Research

- Antibacterial and Anticancer Agents : A study on the synthesis and biological evaluation of tetracyclic fluoroquinolones, which included this compound, demonstrated their potential as dual acting antibacterial and anticancer agents, especially in the context of multidrug-resistant staphylococci and breast tumor cells (Al-Trawneh et al., 2010).

Mutagenesis and Carcinogenesis

- Genomic Instability and Carcinogenesis : The 4-Nitroquinoline 1-oxide (4NQO) model, which is related to this compound, has been used to study genomic instability in non-neoplastic oral mucosa cells. This method can predict the risk during 4-NQO-induced rat tongue carcinogenesis, aiding in the understanding of oral squamous cell carcinoma (Ribeiro et al., 2004).

Chemical Carcinogenesis Models

- Oral Cancer Research : Research on chemical carcinogenesis models for oral cancer has utilized 4-Nitroquinoline 1-oxide (4NQO) for studying the development of mouse models of oral carcinogenesis. This model helps in evaluating molecular-targeted prevention and treatment of oral cancer (Vitale-Cross et al., 2009).

Photodynamic Activity

- Photodynamic Research : The compound 4-Nitroquinoline-l-oxide (4-NQO), related to this compound, has been shown to possess photodynamic activity, which is significant for understanding its role in various biological and chemical processes (Nagata et al., 1967).

Imaging and Detection in Carcinogenesis

- Imaging in Carcinogenesis : The use of 4-Nitroquinoline 1-oxide (4NQO) in a rat model for head and neck squamous cell carcinoma has been studied to demonstrate the ability of FDG-PET/CT imaging to detect and investigate cancers. This study provides insights into the detection and characterization of tumors in rat models (Aubry et al., 2009).

Safety and Hazards

The safety information for 4-Fluoro-8-nitroquinoline includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for 4-Fluoro-8-nitroquinoline and its derivatives could involve further exploration of their synthesis methods, studying their reactivity, and their plausible practical applications . There is a growing interest in fluorinated derivatives of quinolines, which stimulates research studies aimed at the development of novel methods of synthesis .

Mechanism of Action

Target of Action

4-Fluoro-8-nitroquinoline is a derivative of the quinoline family . Quinolines have been known to target various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities . .

Mode of Action

Quinolines are known to inhibit bacterial dna-gyrase, blocking bacterial dna supercoiling

Biochemical Pathways

Quinolines are known to interfere with dna synthesis in bacteria by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes . This could potentially be a pathway affected by this compound.

Pharmacokinetics

Fluoroquinolones, a family of compounds that includes this compound, are known for their excellent tissue penetration, which enhances their bioavailability .

Result of Action

The inhibition of bacterial dna-gyrase by quinolines, which could potentially be a mode of action for this compound, results in the prevention of bacterial dna replication .

Action Environment

It’s known that the reactivity of fluorinated quinolines can be influenced by various factors, including the presence of certain catalysts .

Properties

IUPAC Name |

4-fluoro-8-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWBERNBASBLDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4,7-dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2817027.png)

![3-Chloro-2-{[5-(phenylsulfonyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2817029.png)

![N,N-Dimethyl-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-sulfonamide](/img/structure/B2817030.png)

![1-isopropyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817033.png)

![2-(isopentylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2817038.png)

![(2E)-3-(furan-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2817045.png)